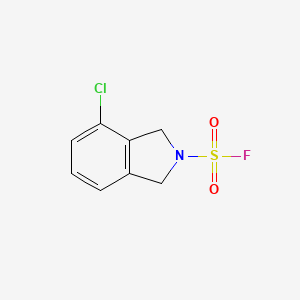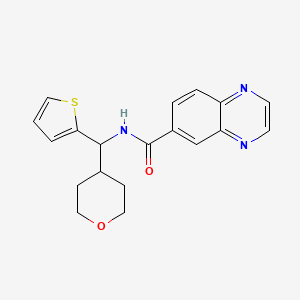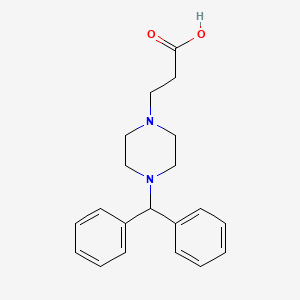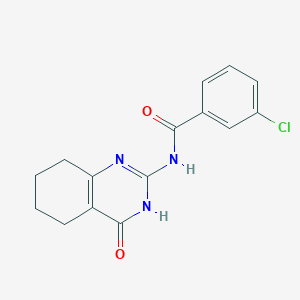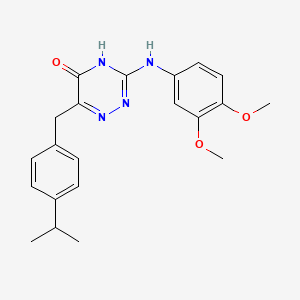
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, also known as DIPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPT is a heterocyclic compound that contains a triazine ring and an amino group, making it a versatile molecule that can be used for various applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves the reaction of 3,4-dimethoxyaniline with 4-isopropylbenzyl chloride to form the intermediate 3,4-dimethoxy-N-(4-isopropylbenzyl)aniline. This intermediate is then reacted with cyanogen bromide and sodium azide to form the final product.
Starting Materials
3,4-dimethoxyaniline, 4-isopropylbenzyl chloride, cyanogen bromide, sodium azide
Reaction
Step 1: 3,4-dimethoxyaniline is reacted with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 3,4-dimethoxy-N-(4-isopropylbenzyl)aniline., Step 2: The intermediate 3,4-dimethoxy-N-(4-isopropylbenzyl)aniline is then reacted with cyanogen bromide and sodium azide in the presence of a solvent such as dimethylformamide to form the final product 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one.
Wirkmechanismus
The mechanism of action of 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemische Und Physiologische Effekte
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to exhibit various biochemical and physiological effects, including the inhibition of protein synthesis, DNA replication, and cell division. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has also been found to induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has some limitations, including its low water solubility and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, including the development of new synthetic methods for 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one derivatives, the investigation of its potential applications in nanotechnology and environmental science, and the exploration of its mechanism of action and its potential use as a therapeutic agent for various diseases.
In conclusion, 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a promising compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential uses in drug development and other areas of science.
Wissenschaftliche Forschungsanwendungen
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyanilino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13(2)15-7-5-14(6-8-15)11-17-20(26)23-21(25-24-17)22-16-9-10-18(27-3)19(12-16)28-4/h5-10,12-13H,11H2,1-4H3,(H2,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHOQWXPLNMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
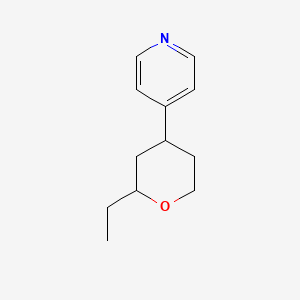
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
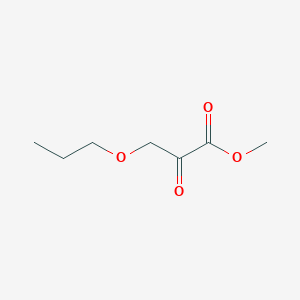
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
